N-(5-((1-phenylethyl)thio)-1,3,4-thiadiazol-2-yl)benzo[d][1,3]dioxole-5-carboxamide
Description
N-(5-((1-phenylethyl)thio)-1,3,4-thiadiazol-2-yl)benzo[d][1,3]dioxole-5-carboxamide is a thiadiazole-based compound featuring a benzo[d][1,3]dioxole (methylenedioxybenzene) carboxamide moiety and a 1-phenylethylthio substituent. Its structure combines a 1,3,4-thiadiazole core with a sulfur-linked phenylethyl group, which may influence its physicochemical and biological properties.
Properties
IUPAC Name |
N-[5-(1-phenylethylsulfanyl)-1,3,4-thiadiazol-2-yl]-1,3-benzodioxole-5-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15N3O3S2/c1-11(12-5-3-2-4-6-12)25-18-21-20-17(26-18)19-16(22)13-7-8-14-15(9-13)24-10-23-14/h2-9,11H,10H2,1H3,(H,19,20,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RGONVOZDTKCSGV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=CC=C1)SC2=NN=C(S2)NC(=O)C3=CC4=C(C=C3)OCO4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15N3O3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
385.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(5-((1-phenylethyl)thio)-1,3,4-thiadiazol-2-yl)benzo[d][1,3]dioxole-5-carboxamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its biological activity, mechanisms of action, and potential applications based on current research findings.
Chemical Structure and Properties
The compound features a thiadiazole ring and a benzo[d][1,3]dioxole moiety, which are known for their biological significance. The molecular formula is with a molecular weight of approximately 369.5 g/mol. Its structural components contribute to its pharmacological properties.
Anticancer Properties
Recent studies have highlighted the anticancer potential of thiadiazole derivatives, including this compound. In vitro assays have shown that it exhibits cytotoxic effects against various cancer cell lines. For example, a study reported IC50 values of 2.38 µM for HepG2, 1.54 µM for HCT116, and 4.52 µM for MCF-7 cancer cells, indicating significant antiproliferative activity compared to standard drugs like doxorubicin .
The mechanism underlying the anticancer effects includes:
- EGFR Inhibition : The compound may inhibit the epidermal growth factor receptor (EGFR), which is crucial in cancer cell proliferation.
- Apoptosis Induction : It promotes apoptosis in cancer cells by affecting mitochondrial pathways and altering the expression of proteins such as Bax and Bcl-2 .
- Cell Cycle Arrest : Research indicates that it can induce cell cycle arrest at specific phases, preventing further cell division and proliferation.
Antimicrobial Activity
Thiadiazole derivatives have also demonstrated antimicrobial properties. The compound shows efficacy against both gram-positive and gram-negative bacteria. The presence of the thiadiazole ring enhances its interaction with microbial targets, leading to growth inhibition .
Comparative Analysis
To better understand the biological activity of this compound, it is useful to compare it with similar thiadiazole derivatives:
| Compound Name | Structure | Anticancer Activity (IC50 µM) | Antimicrobial Activity |
|---|---|---|---|
| N-(5-(4-bromobenzyl)thio)-1,3,4-thiadiazol-2-yl)butyramide | Structure | 2.38 (HepG2) | Effective |
| N-(5-benzoyl-4-phenylthiazol-2-yl)benzo[d][1,3]dioxole-5-carboxamide | Structure | 1.54 (HCT116) | Moderate |
Case Studies
Several case studies have been published that detail the synthesis and biological evaluation of this compound:
- Synthesis and Evaluation : A study synthesized various thiadiazole derivatives and evaluated their anticancer properties using SRB assays on multiple cell lines .
- Mechanistic Insights : Research involving molecular docking studies provided insights into the binding interactions between the compound and its biological targets .
Comparison with Similar Compounds
Antibacterial and Antifungal Effects
- Antibacterial activity: Derivatives with methylthio (5k) or ethylthio (5g) groups exhibit potent inhibition against Xanthomonas axonopodis (Xac) and Xanthomonas oryzae (Xoc). For example, 5k showed EC50 values of 22 μg/mL (Xac) and 15 μg/mL (Xoc), outperforming commercial controls like thiodiazole copper .
Structure-Activity Relationships (SAR)
- Thioalkyl chain length and substitution : Benzylthio (5h ) and 4-chlorobenzylthio (5s ) derivatives showed moderate antibacterial activity, while methylthio (5k ) and ethylthio (5g ) groups enhanced potency. The 1-phenylethylthio group in the target compound may balance steric effects and lipophilicity for improved activity .
- Benzodioxole moiety : Compounds like 5q and 5p demonstrated that electron-donating groups (e.g., methoxy) on the benzodioxole ring enhance stability and bioactivity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
